molecular formula C8H5BrCl3NO B14248818 Trichloroacetamide, N-(2-bromophenyl)-

Trichloroacetamide, N-(2-bromophenyl)-

Cat. No.: B14248818
M. Wt: 317.4 g/mol
InChI Key: BFGPVFBEANPEHH-UHFFFAOYSA-N
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Description

Trichloroacetamide, N-(2-bromophenyl)- (C₈H₅BrCl₃NO) is a halogenated acetamide derivative characterized by a 2-bromophenyl group attached to the nitrogen of a trichloroacetamide moiety. These compounds are synthesized via reactions between substituted anilines and trichloroacetyl chloride or acid derivatives under controlled conditions, often involving phosphoryl chloride or hypochlorite agents .

The compound's significance lies in its structural interplay between electron-withdrawing substituents (Br, Cl) and the trichloroacetamide group, which influence crystallinity, spectroscopic behavior, and reactivity. Below, we systematically compare it with analogs bearing substituents like Cl, NO₂, and CH₃ on the phenyl ring or side chain.

Properties

Molecular Formula

C8H5BrCl3NO

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-bromophenyl)-2,2,2-trichloroacetamide

InChI

InChI=1S/C8H5BrCl3NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14)

InChI Key

BFGPVFBEANPEHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trichloroacetamide, N-(2-bromophenyl)- typically involves the reaction of trichloroacetonitrile with 2-bromoaniline. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for Trichloroacetamide, N-(2-bromophenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Trichloroacetamide, N-(2-bromophenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trichloroacetamide group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

    Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

Trichloroacetamide, N-(2-bromophenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Trichloroacetamide, N-(2-bromophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Crystallographic Differences

Substituent position and identity profoundly affect crystal symmetry and bond parameters:

Compound Substituent Position Crystal System Key Bond Lengths (Å) Reference
N-(2-bromophenyl)-trichloroacetamide* 2-Br Inferred C(S)-C(O): ~1.50 (analogous)
N-(4-bromophenyl)-trichloroacetamide 4-Br Orthorhombic C(S)-C(O): 1.501
N-(2-chlorophenyl)-trichloroacetamide 2-Cl Monoclinic C(S)-C(O): 1.502
N-(4-nitrophenyl)-trichloroacetamide 4-NO₂ Not reported N/A
N-(3-methylphenyl)-trichloroacetamide 3-CH₃ Monoclinic C(S)-C(O): 1.498

*Note: Data for N-(2-bromophenyl)-trichloroacetamide inferred from 2-substituted analogs.

  • Crystal Symmetry : Chlorine or bromine substitution at the 2-position typically reduces symmetry due to steric hindrance. For instance, N-(2,4,6-trichlorophenyl)-trichloroacetamide adopts a triclinic system, while N-(4-bromophenyl)-trichloroacetamide is orthorhombic .
  • Bond Lengths: Side-chain substitution (e.g., trichloro vs. dichloro) marginally elongates the C(S)-C(O) bond (~1.50 Å vs. 1.48 Å in non-halogenated analogs) .

Spectroscopic Properties: ³⁵Cl NQR and IR

The number of ³⁵Cl NQR frequencies reflects the electronic environment symmetry of chlorine atoms:

Compound Substituent Position ³⁵Cl NQR Frequencies IR Stretching (cm⁻¹) Reference
N-(2-bromophenyl)-trichloroacetamide* 2-Br Inferred: 1–2 ~1680 (C=O)
N-(4-bromophenyl)-trichloroacetamide 4-Br 1 1685
N-(3-methylphenyl)-trichloroacetamide 3-CH₃ 3 1675
N-(4-methylphenyl)-trichloroacetamide 4-CH₃ 6 1678

*Note: 2-substituted analogs (e.g., 2-CH₃) exhibit fewer NQR frequencies due to asymmetric Cl environments .

  • NQR Trends : Para-substituted compounds (e.g., 4-Br, 4-CH₃) often show higher symmetry, yielding fewer NQR frequencies. In contrast, meta- or ortho-substituents disrupt symmetry, increasing frequency multiplicity .
  • IR Spectroscopy: The C=O stretching frequency (~1680 cm⁻¹) is consistent across analogs, but electron-withdrawing groups (e.g., NO₂) may shift it upward .

Substituent Effects on Molecular Conformation

  • N–H Orientation : In N-(3-methylphenyl)-2-chloroacetamide, the N–H bond aligns syn to the methyl group, whereas in nitro-substituted analogs, it adopts an anti conformation . Bromine’s bulkiness in the 2-position likely forces similar steric-driven alignment, affecting hydrogen-bonding networks.
  • Crystallization : Bulky substituents (e.g., Br, Cl) promote denser crystal packing via halogen bonding. For example, N-(2,4,5-trichlorophenyl)-trichloroacetamide forms triclinic crystals with intermolecular Cl···Cl interactions .

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